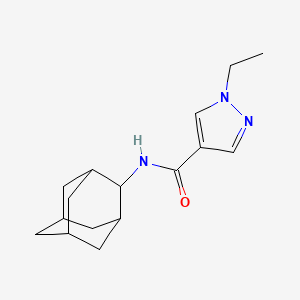![molecular formula C20H16N6O2S B10945608 2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945608.png)
2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「2-[5-(1,3-ベンゾジオキソール-5-イル)-1H-ピラゾール-3-イル]-9-エチル-8-メチルチエノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン」は、ベンゾジオキソール、ピラゾール、チエノ、トリアゾロ、ピリミジン環など、複数の縮合環系を含む複雑な有機化合物です。このような化合物は、その潜在的な生物活性により、医薬品化学においてしばしば関心を集めています。
2. 製法
合成経路と反応条件
この化合物の合成には、各環系の形成とその後の縮合を含む、複数のステップが関与している可能性があります。一般的な合成経路には、次のようなものがあります。
ベンゾジオキソール環の形成: これは、カテコールとホルムアルデヒドの環化によって達成できます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンの反応によって合成できます。
チエノ環の形成: これは、ケトン、ニトリル、元素状硫黄の縮合を含むゲヴァルト反応によって合成できます。
トリアゾロ環の形成: これは、アジドとアルキンの環化によって合成できます。
ピリミジン環の形成: これは、アルデヒド、β-ケトエステル、尿素の縮合を含むビギネリ反応によって合成できます。
工業生産方法
工業生産方法は、収率と純度を高めるために、連続フローリアクターや自動合成プラットフォームの使用など、大規模生産向けに上記の合成経路を最適化することになるでしょう。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にベンゾジオキソール環で酸化反応を起こし、キノンを生成する可能性があります。
還元: 還元反応は、ピラゾール環またはトリアゾロ環で起こり、ジヒドロ誘導体を生成する可能性があります。
置換: 求電子置換反応と求核置換反応は、芳香族環のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、求電子置換のためのハロゲンと求核置換のための有機金属試薬があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、元の化合物のさまざまな酸化された、還元された、または置換された誘導体を含む可能性があります。
4. 科学研究への応用
この化合物は、その複雑な構造により、いくつかの科学研究への応用が考えられます。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: これは、酵素阻害や受容体結合などの生物活性を持つ可能性があります。
医学: これは、抗がん剤や抗炎症剤などの潜在的な治療的用途について調査することができます。
産業: これは、新素材の開発や化学反応の触媒として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of each ring system and their subsequent fusion. Typical synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of the Pyrazole Ring: This can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Formation of the Thieno Ring: This can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Formation of the Triazolo Ring: This can be synthesized via the cyclization of an azide with an alkyne.
Formation of the Pyrimidine Ring: This can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions may occur at the pyrazole or triazolo rings, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
This compound, due to its complex structure, may have several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, such as enzyme inhibition or receptor binding.
Medicine: It could be investigated for potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。例えば:
酵素阻害: これは、活性部位またはアロステリック部位に結合することで酵素を阻害する可能性があります。
受容体結合: これは、特定の受容体のアゴニストまたはアンタゴニストとして作用し、その活性を調節する可能性があります。
関与する経路: 関与する経路は、特定の生物学的標的に依存しますが、シグナル伝達経路、代謝経路、または遺伝子発現経路を含む可能性があります。
6. 類似の化合物との比較
類似の化合物
2-[5-(1,3-ベンゾジオキソール-5-イル)-1H-ピラゾール-3-イル]-9-エチル-8-メチルチエノ[3,2-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: は、ベンゾジオキソール、ピラゾール、チエノ、トリアゾロ、ピリミジンなどの類似の環系を持つ他の化合物と比較できます。
独自性
この化合物の独自性は、複数の縮合環系の組み合わせにあります。これにより、より単純な化合物には見られない、ユニークな生物活性や化学的性質が得られます。
類似化合物との比較
Similar Compounds
2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: can be compared with other compounds that have similar ring systems, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple fused ring systems, which may confer unique biological activities and chemical properties not found in simpler compounds.
特性
分子式 |
C20H16N6O2S |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H16N6O2S/c1-3-12-10(2)29-20-17(12)19-22-18(25-26(19)8-21-20)14-7-13(23-24-14)11-4-5-15-16(6-11)28-9-27-15/h4-8H,3,9H2,1-2H3,(H,23,24) |
InChIキー |
CJXSTMHQWTUGAX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC(=NN4)C5=CC6=C(C=C5)OCO6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N,N-dimethyl-4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10945528.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10945536.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10945537.png)

![2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10945553.png)

![N-(5-fluoro-2-methylphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945572.png)

![ethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10945592.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-chlorobenzamide](/img/structure/B10945593.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945596.png)
![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10945601.png)
![({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B10945611.png)
